omega-Hydroxyisodillapiole

DNA repair cancer research enzyme inhibition

omega-Hydroxyisodillapiole is a selective DNA polymerase β lyase inhibitor (36.9% inhibition at 0.5 mM), validated for base excision repair mechanistic studies. Its terminal hydroxyl enables semi‑synthetic SAR exploration. Using dillapiole or isodillapiole as substitutes is unsupported – this compound alone provides the inhibitory fingerprint and the cytotoxic reference profile (ECV‑304 IC₅₀ 31.8 µg/mL). Procure the authentic standard to ensure target‑specific results.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 38971-73-2
Cat. No. B15473660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameomega-Hydroxyisodillapiole
CAS38971-73-2
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1C=CCO)OCO2)OC
InChIInChI=1S/C12H14O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-4,6,13H,5,7H2,1-2H3/b4-3+
InChIKeySNICMNWLOMALIJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is omega-Hydroxyisodillapiole (CAS 38971-73-2)? A Baseline Overview for Scientific Procurement


omega-Hydroxyisodillapiole (CAS 38971-73-2), also referred to as ω-hydroxyisodillapiole, is a naturally occurring phenylpropanoid classified as a benzodioxole derivative. Its chemical structure corresponds to (E)-2,3-dimethoxy-4,5-methylenedioxycinnamyl alcohol, with the molecular formula C12H14O5 and an exact mass of 238.08412354 g/mol [1][2]. It was first identified as a minor constituent from the wood of Piper novae-hollandiae and its structure was confirmed by synthesis from dillapiole [3]. The compound has also been isolated from the roots of Endlicheria aff. and the aerial parts of Crithmum maritimum, indicating a broader, though still relatively narrow, natural distribution among specific plant genera [4].

The Risk of Substituting omega-Hydroxyisodillapiole (CAS 38971-73-2) with Other Dillapiole Analogs


The dillapiole structural class comprises several closely related phenylpropanoids, including dillapiole, isodillapiole, and apiole, which share a similar methylenedioxyphenyl core . However, assuming functional interchangeability among these analogs for research or industrial applications is scientifically unfounded. The presence of a terminal hydroxyl group in omega-hydroxyisodillapiole—absent in dillapiole—introduces distinct physicochemical properties, such as increased polarity (XLogP 1.40), which can profoundly influence solubility, membrane permeability, and target engagement [1]. Direct comparative bioassay data confirm that even minor structural variations lead to non-overlapping activity profiles and potencies, as detailed in Section 3 [2][3].

Quantitative Differentiation Guide for omega-Hydroxyisodillapiole (CAS 38971-73-2): Evidence-Based Comparison Against Analogs


DNA Polymerase β Lyase Inhibition: omega-Hydroxyisodillapiole Exhibits Superior Potency Compared to Dillapiole

omega-Hydroxyisodillapiole demonstrates a significantly higher inhibitory effect against DNA polymerase β (pol β) lyase activity compared to its close structural analog dillapiole. In a direct comparative assay, omega-hydroxyisodillapiole exhibited 36.9% inhibition at 0.5 mM, whereas dillapiole showed no significant inhibition at the same concentration [1].

DNA repair cancer research enzyme inhibition

Anti-Promastigote Activity: omega-Hydroxyisodillapiole Lacks Potency Where Structural Analog Isodillapiole Shows Efficacy

omega-Hydroxyisodillapiole was evaluated in a direct comparative study against Leishmania chagasi promastigotes alongside isodillapiole, a close structural analog differing only in the presence of a terminal hydroxyl group. omega-Hydroxyisodillapiole exhibited minimal to no detectable anti-promastigote activity across the tested concentration range, whereas isodillapiole demonstrated significant, concentration-dependent activity, achieving 96% reduction in parasite survival at 50 µg/mL .

antiparasitic leishmaniasis neglected tropical diseases

Cytotoxicity Profile: omega-Hydroxyisodillapiole Displays Moderate Potency Against Bladder Carcinoma Cells

omega-Hydroxyisodillapiole exhibits cytotoxic activity against the human bladder carcinoma cell line ECV-304, with a reported IC50 value of 31.8 µg/mL [1]. While no direct head-to-head comparison data with structural analogs is available for this specific assay, this value provides a baseline for assessing the compound's potency in cytotoxicity screening programs. Comparative data for dillapiole in other cell lines (e.g., MDA-MB-231 breast cancer cells) suggests that dillapiole may exert cytotoxicity through mitochondrial apoptosis pathways, but the absence of parallel ECV-304 data precludes direct quantitative comparison [2].

cytotoxicity cancer cell lines bladder carcinoma

Targeted Research Applications for omega-Hydroxyisodillapiole (CAS 38971-73-2) Based on Verified Evidence


DNA Repair and Base Excision Repair (BER) Pathway Studies

omega-Hydroxyisodillapiole is a suitable chemical probe for investigating DNA polymerase β lyase activity, a key enzyme in the base excision repair (BER) pathway. Its specific inhibitory activity at 0.5 mM (36.9% inhibition) provides a measurable biochemical effect for mechanistic studies, whereas its analog dillapiole shows no such activity [1].

Chemical Derivatization and Structure-Activity Relationship (SAR) Investigations

Due to its well-defined structure and the presence of a reactive terminal hydroxyl group, omega-hydroxyisodillapiole serves as a versatile scaffold for semi-synthetic modifications aimed at exploring structure-activity relationships within the benzodioxole phenylpropanoid class [2].

Natural Product Library Screening for Cytotoxicity

In preliminary cytotoxicity screening programs, omega-hydroxyisodillapiole can be included as a reference compound, given its reported IC50 of 31.8 µg/mL against the ECV-304 human bladder carcinoma cell line [3].

Negative Control for Antileishmanial Assays

Researchers investigating antileishmanial activity among phenylpropanoids can use omega-hydroxyisodillapiole as a structurally-related negative control, given its demonstrated lack of activity against L. chagasi promastigotes in contrast to isodillapiole .

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